Celgosivir -

Celgosivir

Catalog Number: EVT-8800014
CAS Number:
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Celgosivir involves several chemical reactions that create its unique structure. While detailed synthetic pathways are often proprietary or unpublished, general methods typically include:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups for subsequent reactions.
  2. Coupling Reactions: Various coupling methods may be employed to form peptide bonds or link different molecular fragments, ensuring the correct arrangement of atoms.
  3. Purification: After synthesis, purification techniques such as chromatography are used to isolate the desired product from by-products and unreacted materials.

Technical details regarding specific reagents and conditions are often found in patent literature or specialized chemical synthesis journals but are not extensively covered in publicly accessible research articles .

Molecular Structure Analysis

Celgosivir has a complex molecular structure characterized by specific functional groups that facilitate its interaction with viral proteins. The molecular formula is C14H18N4O4C_{14}H_{18}N_4O_4, and it has a molecular weight of approximately 302.32 g/mol.

Structural Features:

  • Functional Groups: The presence of multiple hydroxyl groups contributes to its solubility and ability to interact with biological targets.
  • Chirality: Celgosivir is chiral, which can significantly affect its biological activity and pharmacokinetics.

X-ray crystallography or NMR spectroscopy may provide detailed insights into its three-dimensional conformation, although such data may not always be publicly available .

Chemical Reactions Analysis

Celgosivir undergoes several key chemical reactions during its mechanism of action against viruses:

  1. Protein Misfolding: Celgosivir binds to the NS1 protein of the Dengue virus, inducing misfolding which prevents proper protein function.
  2. Inhibition of Viral Assembly: By misfolding NS1, Celgosivir disrupts the assembly of viral particles, leading to decreased virulence.
  3. Immune Modulation: The treatment enhances host immune responses by altering cytokine profiles, which can lead to improved survival rates in infected models .

These reactions highlight Celgosivir's dual role as both an antiviral agent and an immune modulator.

Mechanism of Action

The mechanism by which Celgosivir exerts its antiviral effects primarily involves:

This multifaceted mechanism makes Celgosivir a promising candidate for further development against various viral infections.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in polar solvents due to its hydroxyl groups.

Chemical Properties:

  • Stability: Stability under physiological conditions is critical for therapeutic applications; studies indicate that Celgosivir maintains stability over time when stored properly.
  • Reactivity: The presence of functional groups allows for interactions with nucleophiles and electrophiles commonly found in biological systems.

Quantitative data regarding solubility and stability under various conditions are essential for formulation development but are often derived from experimental studies not universally published .

Applications

Celgosivir has shown promise in several scientific applications:

  1. Antiviral Therapy: Targeted primarily at treating infections caused by Dengue and Zika viruses.
  2. Research Tool: Used in laboratory settings to study viral mechanisms and host-pathogen interactions.
  3. Combination Therapy: Investigated for use alongside other antiviral agents to enhance efficacy against chronic infections such as Hepatitis C .

Ongoing research continues to explore its potential applications across a broader spectrum of viral diseases, emphasizing its importance in virology and pharmacology.

Introduction to Celgosivir as a Therapeutic Agent

Historical Development and Pharmacological Classification

Celgosivir (chemical name: 6-O-butanoylcastanospermine), first designated as MDL-28574 or MX-3253, originated from the structural modification of castanospermine, a naturally occurring indolizidine alkaloid isolated from the seeds of the Australian black bean tree (Castanospermum australe). Early research in the 1980s identified castanospermine as a potent inhibitor of alpha-glucosidases, enzymes critical for glycoprotein processing. To enhance the bioavailability and therapeutic potential of castanospermine, celgosivir was synthesized as a prodrug through O-butanoylation at the C-6 position. This modification significantly improved its gastrointestinal absorption while allowing efficient in vivo conversion to the active metabolite, castanospermine, via esterase-mediated hydrolysis [1] [3] [9].

Pharmacologically, celgosivir is classified as a small molecule iminosugar and a host-directed antiviral agent. Its core structure (chemical formula: C₁₂H₂₁NO₅; molecular weight: 259.302 g/mol) belongs to the indolizidine alkaloid class, characterized by a bicyclic framework fused from a piperidine and a pyrrolidine ring. Celgosivir functions as a competitive inhibitor of endoplasmic reticulum (ER) alpha-glucosidases I and II, enzymes essential for N-linked glycan processing. Unlike direct-acting antivirals that target viral proteins, celgosivir’s mechanism hinges on disrupting host-mediated glycosylation pathways usurped by viruses [1] [3] [7].

Table 1: Key Developmental Milestones for Celgosivir

YearEventDeveloper/Sponsor
1980sIsolation of castanospermine and discovery of glycosidase inhibitionAcademic research
1990sSynthesis of 6-O-butanoyl derivative (celgosivir); preclinical validationMonsanto/Biomolecules Pacific
2000sPhase II trials for hepatitis C virusMigenix/ViroPharma
2010sPhase Ib/II trials for dengue virus (CELADEN trial)60 Degrees Pharmaceuticals/Others
2020sRepurposing investigations for SARS-CoV-2 and RSV60 Degrees Pharmaceuticals

The compound underwent initial clinical development for human immunodeficiency virus and hepatitis C virus in the 1990s–2000s by pharmaceutical entities including Migenix. Despite demonstrating synergistic effects with pegylated interferon and ribavirin in hepatitis C, development was deprioritized in favor of direct-acting antivirals. Subsequently, celgosivir was repurposed for arboviral infections due to its broad-spectrum potential, with 60 Degrees Pharmaceuticals advancing clinical studies for dengue and respiratory syncytial virus [1] [5] [7].

Role in Targeting Host-Dependent Viral Maturation Pathways

Celgosivir exerts antiviral effects by exploiting a critical vulnerability in the life cycle of enveloped viruses: their reliance on host glycosylation machinery for virion maturation. It specifically inhibits alpha-glucosidase I, the inaugural enzyme in the N-glycan trimming cascade within the ER. This enzyme removes the terminal α-1,2-linked glucose residue from nascent glycoproteins. By blocking this step, celgosivir causes misfolding of viral structural glycoproteins—including envelope (E), precursor membrane (prM), and non-structural protein 1 (NS1) in flaviviruses—impairing their function and virion assembly [1] [2] [6].

The pharmacological consequence is a multi-faceted disruption of viral maturation:

  • Aberrant Glycoprotein Folding: Misfolded E and prM proteins fail to undergo correct conformational rearrangements, leading to defective virion assembly and reduced infectivity.
  • Inhibition of Secretory Pathways: Misfolded glycoproteins accumulate in the ER, activating the unfolded protein response (UPR) and disrupting intracellular trafficking to the Golgi.
  • Reduced Virion Release: Immature, non-infectious virions are either retained intracellularly or released with impaired cell-to-cell spread capabilities [1] [9] [10].

Table 2: Antiviral Spectrum and Mechanisms of Celgosivir in Preclinical Models

Virus FamilyRepresentative VirusesObserved EffectsKey Molecular Targets
FlaviviridaeDengue virus (DENV 1–4)Reduced viremia; misfolded NS1/E proteins; impaired virion secretionE, prM, NS1 glycoproteins
Hepatitis C virus (HCV)Synergy with interferon; suppression of viral replication complexesE1/E2 glycoproteins
Zika virus (ZIKV)Inhibition of viral entry and spreadE glycoprotein
CoronaviridaeSARS-CoV-2Theoretical disruption of Spike glycosylation; under investigationSpike glycoprotein
TogaviridaeChikungunya virus (CHIKV)Impaired glycoprotein processing; reduced virion buddingE1/E2 glycoproteins

This host-directed mechanism confers broad-spectrum potential against diverse glycosylation-dependent viruses, including flaviviruses (dengue, Zika), coronaviruses, and alphaviruses. Preclinical evidence demonstrates efficacy against dengue virus serotypes 1–4 in vitro (EC₅₀ values: 0.1–10 μM). In vivo, a murine model of lethal DENV-2 infection showed 100% survival with twice-daily dosing (50 mg/kg), correlating with steady-state plasma concentrations exceeding the EC₉₀. Crucially, efficacy was schedule-dependent—once-daily dosing failed—highlighting the need for sustained enzyme inhibition [1] [6] [9].

Celgosivir’s host-targeted action also reduces the likelihood of viral resistance, a common limitation of direct-acting antivirals. However, clinical translation has faced challenges. In the CELADEN phase Ib trial for dengue, celgosivir did not significantly reduce viremia or fever burden versus placebo. This was postulated to stem from incomplete glycosylation inhibition at tested doses or kinetic disparities between viral replication and drug exposure in humans. Nevertheless, its synergy with other antivirals (e.g., nucleoside inhibitors) remains promising, as combination therapy could enhance efficacy while lowering resistance risks [6] [10].

Properties

Product Name

Celgosivir

IUPAC Name

(1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl) butanoate

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

InChI

InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3

InChI Key

HTJGLYIJVSDQAE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1CN2CCC(C2C(C1O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.